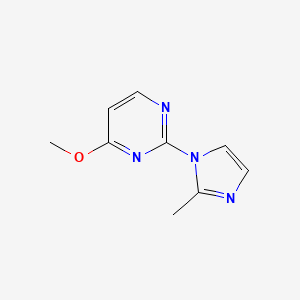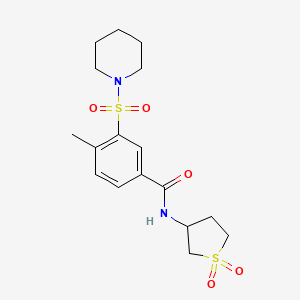
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple molecular targets . They are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives was carried out with easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride . The products obtained in good to excellent yield .Molecular Structure Analysis
The synthesized compounds were subjected to chemical characterization, including NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results were further supported by molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using NMR, FTIR, and elemental analysis . For example, one of the derivatives, N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide, has a melting point of 263-265°C .Scientific Research Applications
Multi-Target-Directed Ligands
The derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide have been identified as multi-target-directed ligands . This means they can interact with multiple biological targets, which makes them potentially useful in the treatment of diseases that involve multiple biological pathways .
Antioxidant Properties
One of the derivatives, compound 3h, has shown significant antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Activity
Compounds 3d and 3h have shown significant antibacterial activity . This suggests that these compounds could be developed into antibiotics for the treatment of bacterial infections .
Antifungal Activity
Compound 3a has shown significant fungicidal activity . This suggests that this compound could be developed into antifungal medications for the treatment of fungal infections .
α-Glucosidase Inhibition
Compounds 3h and 3c have shown high enzyme inhibition activity against α-glucosidase . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibitors of this enzyme are used in the treatment of type 2 diabetes .
Drug-Like Molecules
The derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide represent drug-like molecules with a well-developed structure-activity relationship . This means that these compounds have properties that are predictive of a good pharmacokinetic profile in the human body, making them potential candidates for drug development .
Molecular Docking Studies
The results of the studies mentioned above were further supported by molecular docking studies . Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Density Functional Theory (DFT) Calculations
The chemical stability of the derivatives was also performed by density functional theory (DFT) calculations . DFT is a computational technique used to predict the structure, properties, and reactivity of molecules .
Mechanism of Action
Target of Action
The compound is part of a class of molecules known as multi-target-directed ligands . This suggests that it may interact with multiple targets in the body, potentially contributing to its biological activity.
Mode of Action
As a multi-target-directed ligand, it likely interacts with multiple targets in the body, leading to various changes at the molecular level .
Biochemical Pathways
The compound has been tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities . The highest enzyme inhibition activity was observed by one of the derivatives of the compound . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Result of Action
The compound and its derivatives have shown significant antioxidant, antibacterial, and antifungal activities . One derivative showed the highest antioxidant properties, while two others were identified as significant bacterial inhibitors . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the growth of bacteria and fungi, and protect against oxidative stress .
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-5-8(14)3-4-10(9)15/h3-5H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMTMVEAQRKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)



![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2842009.png)
![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)
![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)
![N-(4-fluorobenzyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2842016.png)


![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)

